molecular formula C8H14N2O3 B8170503 Methyl 1-(3-aminopropanoyl)azetidine-3-carboxylate

Methyl 1-(3-aminopropanoyl)azetidine-3-carboxylate

Cat. No.: B8170503
M. Wt: 186.21 g/mol
InChI Key: WGNGRTKTHUTQGM-UHFFFAOYSA-N
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Description

Methyl 1-(3-aminopropanoyl)azetidine-3-carboxylate is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles Azetidines are known for their strained ring structure, making them highly reactive and valuable in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-aminopropanoyl)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with appropriate reagents. One common method includes the nucleophilic displacement reaction where an azetidine precursor undergoes intramolecular nucleophilic displacement to form the desired product . The reaction conditions often involve the use of solvents like methanol or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-aminopropanoyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(3-aminopropanoyl)azetidine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-(3-aminopropanoyl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The strained ring structure of azetidines makes them highly reactive, allowing them to participate in various biochemical reactions. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-aminopropanoyl)azetidine-3-carboxylate is unique due to its specific functional groups and ring structure, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial use.

Properties

IUPAC Name

methyl 1-(3-aminopropanoyl)azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-13-8(12)6-4-10(5-6)7(11)2-3-9/h6H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNGRTKTHUTQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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